
2,4-Dichloro-6-fluorobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-fluorobenzenethiol is a halogenated aromatic thiol with the molecular formula C6H3Cl2FS. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a thiol group attached to a benzene ring. It is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-fluorobenzenethiol typically involves the halogenation of a benzene derivative followed by thiolation. One common method includes the reaction of 2,4-dichloro-6-fluorobenzene with thiourea under acidic conditions to introduce the thiol group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-fluorobenzenethiol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the thiol group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of dehalogenated or sulfide derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-fluorobenzenethiol is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: Potential use in developing pharmaceuticals due to its unique reactivity.
Industry: Used in the production of specialty chemicals and materials, such as functionalized polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-fluorobenzenethiol involves its interaction with nucleophiles and electrophiles due to the presence of halogen atoms and the thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The halogen atoms can participate in various substitution reactions, altering the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzenethiol: Similar structure but lacks the fluorine atom.
4-Fluorothiophenol: Contains a fluorine atom and a thiol group but lacks chlorine atoms.
2,4-Dichloro-6-fluoroquinoline: Contains similar halogen atoms but has a quinoline structure instead of a benzene ring.
Uniqueness
2,4-Dichloro-6-fluorobenzenethiol is unique due to the combination of chlorine, fluorine, and thiol groups on a benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
1242339-24-7 |
|---|---|
Fórmula molecular |
C6H3Cl2FS |
Peso molecular |
197.06 g/mol |
Nombre IUPAC |
2,4-dichloro-6-fluorobenzenethiol |
InChI |
InChI=1S/C6H3Cl2FS/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H |
Clave InChI |
LJMZYTYNKKXQJV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)S)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087713.png)
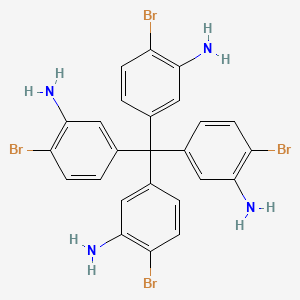
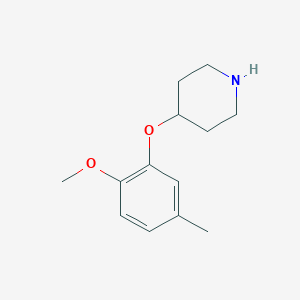
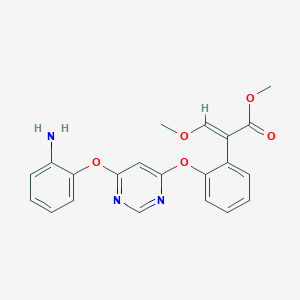
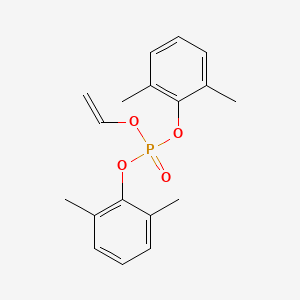
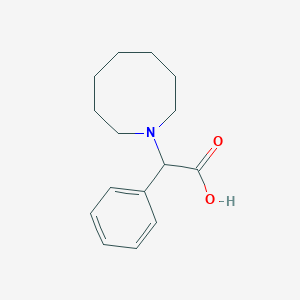
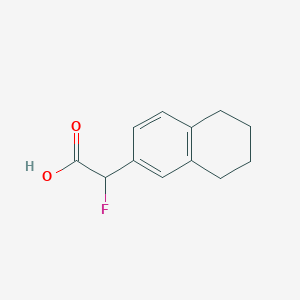
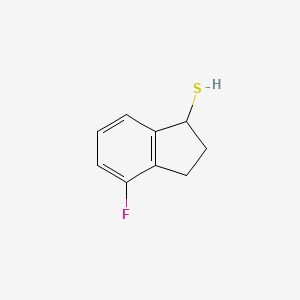

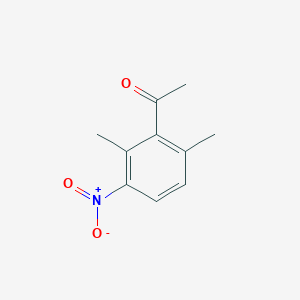
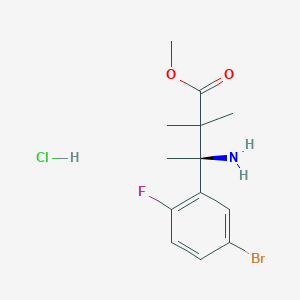
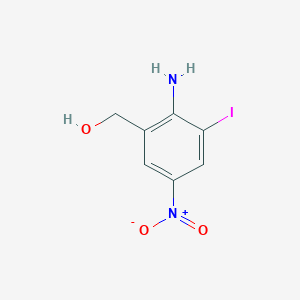
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)
